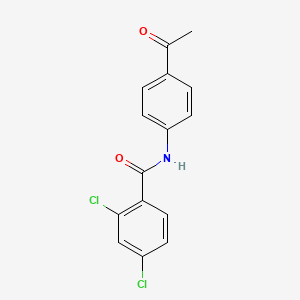

N-(4-acetylphenyl)-2,4-dichlorobenzamide

Description

BenchChem offers high-quality N-(4-acetylphenyl)-2,4-dichlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2,4-dichlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(16)8-14(13)17/h2-8H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIPRJCDIRWOCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of N-(4-acetylphenyl)-2,4-dichlorobenzamide

Technical Monograph: N-(4-acetylphenyl)-2,4-dichlorobenzamide

Executive Summary

N-(4-acetylphenyl)-2,4-dichlorobenzamide (CAS: 305378-08-9) is a functionalized benzamide derivative serving as a critical intermediate in medicinal chemistry. Structurally, it comprises a 2,4-dichlorophenyl moiety linked via an amide bond to a 4-acetylphenyl group.[1]

While the benzamide core is a privileged scaffold in kinase inhibitors and anthelmintics, this specific molecule is most valued as a divergent synthetic precursor .[2] The acetyl group at the para-position acts as a reactive handle for Claisen-Schmidt condensations, enabling the rapid generation of chalcone libraries and subsequent heterocyclic derivatives (pyrazoles, pyrimidines) with anticancer and antioxidant potential.

Physicochemical Profile

The following data summarizes the core identity and physical properties of the molecule.

| Property | Data |

| Chemical Name | N-(4-acetylphenyl)-2,4-dichlorobenzamide |

| CAS Number | 305378-08-9 |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ |

| Molecular Weight | 308.16 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Acetone; Low solubility in Water |

| LogP (Predicted) | ~4.4 (Lipophilic) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Ketone Carbonyl) |

Structural Analysis

The molecule features two distinct aromatic domains separated by an amide linker.[2] The electron-withdrawing chlorine atoms on the benzoyl ring increase lipophilicity and metabolic stability, while the acetyl group on the aniline ring provides a vector for further chemical elaboration.

Figure 1: Structural Connectivity and Functional Domains

[3]

Synthesis Protocol

The most robust synthesis involves a Schotten-Baumann type acylation.[2] This protocol ensures high yields by neutralizing the HCl byproduct immediately upon formation.[2]

Reagents

-

Substrate A: 4-Aminoacetophenone (1.0 eq)[2]

-

Substrate B: 2,4-Dichlorobenzoyl chloride (1.1 eq)

-

Base: Pyridine (or Triethylamine/DCM)[2]

-

Solvent: Dichloromethane (DCM) or THF[2]

Step-by-Step Methodology

-

Preparation: Dissolve 4-aminoacetophenone (10 mmol) in dry DCM (20 mL) containing Pyridine (12 mmol). Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add a solution of 2,4-dichlorobenzoyl chloride (11 mmol) in DCM (5 mL) over 15 minutes. Scientific Rationale: Slow addition prevents exotherm-driven side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.[2]

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Water to yield the pure product.

Figure 2: Synthetic Pathway

[1]

Characterization Standards

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 10.8 ppm (s, 1H): Amide -NH- proton (Deshielded, broad singlet).

-

δ 7.95 ppm (d, 2H): Aromatic protons of the acetylphenyl ring (ortho to carbonyl).[2]

-

δ 7.80 ppm (d, 2H): Aromatic protons of the acetylphenyl ring (ortho to amide).[2]

-

δ 7.75 ppm (d, 1H): H-6 of dichlorophenyl ring.[2]

-

δ 7.60 ppm (s, 1H): H-3 of dichlorophenyl ring.[2]

-

δ 7.50 ppm (d, 1H): H-5 of dichlorophenyl ring.[2]

-

δ 2.55 ppm (s, 3H): Methyl protons of the acetyl group (-COCH₃).[2]

Mass Spectrometry (ESI-MS)

-

Isotope Pattern: Distinctive chlorine pattern.[2]

Applications in Drug Discovery

N-(4-acetylphenyl)-2,4-dichlorobenzamide is primarily utilized as a scaffold for diversity-oriented synthesis . The acetyl group allows for the expansion of the molecule into biologically active heterocycles.[2]

A. Synthesis of Chalcones (Anticancer/Antioxidant)

Via Claisen-Schmidt condensation , the acetyl group reacts with substituted benzaldehydes to form chalcones (α,β-unsaturated ketones).[2][5][6] These derivatives have demonstrated cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by disrupting tubulin polymerization or inducing oxidative stress.

B. Synthesis of Pyrazoles and Pyrimidines

The chalcone intermediates can be cyclized with hydrazine or urea/thiourea to form pyrazoles or pyrimidines, respectively.[2][5] These heterocycles are common pharmacophores in COX-2 inhibitors and kinase inhibitors.[2]

Figure 3: Downstream Application Workflow

[1][5][9]

References

-

PubChem. (n.d.).[2][3] N-(4-acetylphenyl)-2,4-dichlorobenzamide (Compound Summary).[1][3] National Library of Medicine.[2] Retrieved from [Link]

-

Janiszewska, P., et al. (2023).[2][7] New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties.[2][8] International Journal of Molecular Sciences.[2] Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-(4-acetylphenyl)-2,4-dichlorobenzamide (C15H11Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 4. Insecticidal and fungicidal activity of new synthesized chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. japsonline.com [japsonline.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Benzamide Scaffold in High-Throughput Libraries: A Technical Guide to Design, Synthesis, and Optimization

Topic: Benzamide Derivatives in Early-Stage Drug Discovery Libraries Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The benzamide moiety (

This guide moves beyond basic textbook definitions to address the operational realities of working with benzamides in early-stage discovery. We focus on overcoming solubility bottlenecks, utilizing propylphosphonic anhydride (T3P®) for scalable parallel synthesis, and exploiting the scaffold for fragment-based drug discovery (FBDD).

The Privileged Scaffold: Cheminformatics & Structural Logic

The ubiquity of the benzamide scaffold stems from its ability to mimic the peptide bond (

-

The Anchor: A stable core that positions variable R-groups into specific sub-pockets (e.g., D2/D3 antagonists like Sulpiride).

-

The Effector: A functional motif where the amide carbonyl or nitrogen participates directly in catalysis or binding (e.g., HDAC inhibitors like Entinostat).

Structural Advantages in FBDD

In Fragment-Based Drug Discovery, benzamides are ideal "seeds" due to their high Ligand Efficiency (LE).

-

Rigidity: The phenyl ring restricts the conformational freedom of the amide bond, reducing the entropic penalty upon binding.

-

Vectorality: Ortho-, meta-, and para-substitutions allow for precise probing of 3D chemical space from a flat core.

Visualization: The Benzamide Pharmacophore

The following diagram illustrates the interaction points and vector possibilities of the scaffold.

Figure 1: Pharmacophoric map of the benzamide scaffold highlighting key interaction points for library design.

Library Design Strategy: The "Retro-Amide" Switch

A critical but often overlooked strategy in benzamide library design is the Retro-Amide (Reverse Amide) approach.

-

Standard Benzamide:

-

Reverse Benzamide:

Expert Insight: While topologically similar, these two isomers display drastically different electrostatic potential maps and metabolic profiles.

-

Standard Benzamides are generally more resistant to hydrolysis.

-

Reverse Benzamides (anilides) are prone to metabolic activation (e.g., oxidation to toxic quinone imines), yet they often show superior potency in kinase inhibitors by positioning the NH for hinge binding.

Recommendation: When designing a DNA-Encoded Library (DEL) or HTS deck, always synthesize matched pairs of benzamides and retro-benzamides to validate the necessity of the specific H-bond donor/acceptor geometry.

High-Throughput Synthesis Protocol: The T3P System

The most common failure mode in benzamide library generation is purification bottlenecks . Traditional coupling reagents like EDC/HOBt or HATU generate urea byproducts or require aqueous workups that are difficult to automate on a 96-well scale.

The Solution: Propylphosphonic Anhydride (T3P).[1][2] T3P is the superior reagent for library synthesis because its byproducts are water-soluble, and it drives reactions to completion with low epimerization rates.

Protocol: Parallel Synthesis of Benzamide Library (96-Well Plate Format)

This protocol is designed for a "Filter-and-Dry" workflow, eliminating column chromatography.

Reagents:

-

Carboxylic Acid monomers (0.2 mmol)

-

Amine monomers (0.2 mmol)

-

T3P (50% w/w in EtOAc or DMF)[3]

-

Base: Diisopropylethylamine (DIPEA) or Pyridine

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step Workflow:

-

Preparation: In a 2 mL deep-well plate, dispense 0.2 mmol of Carboxylic Acid (1.0 eq).

-

Amine Addition: Add 0.2 mmol of Amine (1.0 eq) dissolved in 0.5 mL EtOAc.

-

Base Addition: Add DIPEA (2.5 eq).

-

Activation: Add T3P solution (1.5 eq) slowly. Note: T3P reaction is exothermic; ensure cooling if scaling up, though ambient is fine for 0.2 mmol.

-

Incubation: Seal plate and shake at Room Temperature for 2-4 hours. (T3P is slower than HATU but cleaner).

-

Quench/Wash: Add 1 mL of 10%

(aq). Shake for 5 mins. -

Phase Separation: Allow layers to separate. Remove the aqueous (bottom) layer using a liquid handler or multichannel pipette.

-

Acid Wash: Add 1 mL of 1M HCl (aq). Shake, separate, and remove aqueous layer. (Removes unreacted amine).

-

Drying: Pass the organic layer through a hydrophobic frit/phase separator plate into a collection plate.

-

Evaporation: Remove solvent in a Genevac or SpeedVac.

Validation Criteria:

-

Purity: >90% by LC-MS (UV 254 nm).

-

Yield: Expected >80% for non-sterically hindered amines.

Figure 2: T3P-mediated parallel synthesis workflow optimized for high-throughput library generation.

Case Study: Benzamides as HDAC Inhibitors[4][5][6][7][8][9][10][11]

Benzamide derivatives have found profound success as Histone Deacetylase (HDAC) inhibitors.[4][5] Unlike hydroxamic acids (e.g., SAHA), which are pan-HDAC inhibitors, benzamides often exhibit selectivity for Class I HDACs (HDAC 1, 2, 3) .

Mechanism of Action: The Zinc Chelation

The classic example is Entinostat (MS-275) .

-

Structure: A benzamide core with a pyridyl-carbamate tail.[6]

-

Binding Mode: The benzamide moiety does not bind the zinc directly in the same way a hydroxamate does. Instead, the ortho-amino anilide (a specific benzamide subtype) acts as the Zinc Binding Group (ZBG). The internal hydrogen bond between the amide carbonyl and the ortho-amino group locks the conformation, presenting the amino groups to chelate the

ion in the catalytic pocket.

Data Comparison: Isoform Selectivity

| Compound Class | Representative Drug | Zinc Binding Group | Selectivity Profile |

| Hydroxamate | Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC (Class I, II, IV) |

| Benzamide | Entinostat (MS-275) | 2-Aminoanilide | Class I Selective (HDAC 1, 3) |

| Cyclic Peptide | Romidepsin | Thiol (prodrug) | Class I Selective |

Significance: The benzamide class demonstrates that scaffold rigidity (via the phenyl ring) translates directly to isoform selectivity, a critical parameter for reducing off-target toxicity in clinical candidates.

Figure 3: Binding mechanism of benzamide-based HDAC inhibitors showing the critical Zinc interaction.

ADME & Optimization: Solubility Rules

Benzamides are often planar and crystalline, leading to poor aqueous solubility—a major hurdle in HTS.

Optimization Rules for Early Libraries:

-

Break Symmetry: Avoid para-substitution on both rings if possible. Meta-substitution disrupts crystal packing, improving solubility.

-

Solubilizing Tails: Incorporate morpholine or piperazine tails on the "Cap" region (see Figure 3) to introduce an ionizable center (

). -

Lipophilicity (LogD): Target a LogD (pH 7.4) between 1.0 and 3.0. Pure benzamides can be too lipophilic; adding a polar heteroatom (N or O) in the R-group is essential.

References

-

Connolly, R. M., & Rudek, M. A. (2017). Entinostat: A promising treatment option for patients with advanced breast cancer.[5] Future Oncology. Retrieved from [Link]

-

Dunetz, J. R., et al. (2011).[7] Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis.[1] Organic Letters. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Entinostat Definition and Drug Dictionary. Retrieved from [Link]

-

Common Organic Chemistry. (2024).[1] Amide Coupling Protocols using T3P. Retrieved from [Link]

Sources

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Entinostat | C21H20N4O3 | CID 4261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amide synthesis by acylation [organic-chemistry.org]

Technical Guide: Solubility Profiling and Handling of N-(4-acetylphenyl)-2,4-dichlorobenzamide

Executive Summary

N-(4-acetylphenyl)-2,4-dichlorobenzamide (CAS: 305378-08-9) is a hydrophobic benzamide derivative characterized by a calculated LogP of ~4.45 and a molecular weight of 308.16 g/mol .[1] Its physicochemical profile dictates a binary solubility behavior: high solubility in polar aprotic solvents (DMSO, DMF) and negligible solubility in aqueous media.

This guide provides a validated technical framework for solubilizing this compound, focusing on the preparation of stable stock solutions and the prevention of precipitation ("crash-out") during aqueous dilution for biological assays.[2]

Physicochemical Characterization & Solubility Profile

Understanding the molecular drivers of solubility is critical for experimental reproducibility.

| Property | Value | Implication for Solubility |

| Molecular Weight | 308.16 g/mol | Moderate size; kinetics of dissolution should be rapid once wetted. |

| Calculated LogP | ~4.45 | Highly Lipophilic. Indicates strong preference for organic solvents and high risk of aqueous precipitation. |

| H-Bond Donors | 1 (Amide NH) | Limited capacity to interact with water; insufficient to overcome the hydrophobic effect of the aromatic rings. |

| H-Bond Acceptors | 2 (C=O) | Allows interaction with DMSO (sulfoxide oxygen acts as acceptor/dipole). |

| Physical State | Solid | Crystalline lattice energy must be overcome by solvent-solute interactions. |

Solubility Data Summary

-

DMSO (Dimethyl Sulfoxide): Soluble up to ~30 mg/mL (approx. 100 mM).

-

Water/PBS: Practically insoluble (< 0.1 mg/mL).

-

Ethanol: Sparingly soluble; generally inferior to DMSO for high-concentration stocks.

Solubility in DMSO: Mechanism and Protocol

The Mechanism of Solvation

DMSO is the gold-standard vehicle for this compound because it is a polar aprotic solvent .

-

Dipole-Dipole Interactions: The highly polar S=O bond in DMSO interacts strongly with the polarized amide carbonyl and the electron-deficient dichlorophenyl ring.

-

Lattice Disruption: DMSO effectively penetrates the crystal lattice of the benzamide, overcoming the intermolecular forces (pi-stacking and hydrogen bonding) holding the solid together.

Protocol A: Preparation of High-Concentration Stock (100 mM)

Objective: Create a stable, precipitant-free master stock solution.

Materials:

-

N-(4-acetylphenyl)-2,4-dichlorobenzamide (Solid)[3]

-

Anhydrous DMSO (Grade: ≥99.9%, stored under desiccant)

-

Vortex mixer

-

Ultrasonic water bath (optional but recommended)

Step-by-Step Methodology:

-

Calculation: To prepare 1 mL of 100 mM stock:

-

Weighing: Weigh 30.8 mg of the solid into a generic 1.5 mL microcentrifuge tube.

-

Expert Note: Do not weigh directly into a volumetric flask for these small volumes; static charge can cause loss of compound.

-

-

Solvent Addition: Add 1000 µL of anhydrous DMSO.

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Inspect visually.[4] If undissolved particles remain, sonicate at 40 kHz for 5 minutes. The solution should be optically clear.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Warning (Hygroscopicity): DMSO is hygroscopic. If left uncapped, it absorbs atmospheric water. Even 5% water content in DMSO can significantly reduce the solubility of this lipophilic compound, leading to "silent precipitation" in the stock tube.

Solubility in Water: Challenges and Mitigation

The Hydrophobic Barrier

The presence of the 2,4-dichlorophenyl and 4-acetylphenyl groups creates a large hydrophobic surface area. Water molecules form an ordered "cage" around these hydrophobic regions (entropic penalty), which is energetically unfavorable. Consequently, direct addition of the solid to water results in floating particles or sedimentation.

The "Crash-Out" Phenomenon

When a DMSO stock is diluted into an aqueous buffer (e.g., PBS or media), the solvent environment changes instantly. If the final concentration exceeds the thermodynamic solubility limit in that specific DMSO/Water mixture, the compound will precipitate.

-

Risk Zone: Diluting 100 mM stock 1:100 directly into PBS (final 1 mM) will almost certainly precipitate.

-

Safe Zone: Final concentrations < 100 µM with < 1% DMSO are typically stable for short-term assays.

Protocol B: Serial Dilution for Biological Assays

Objective: Dilute the compound into aqueous media while preventing precipitation.[2]

Workflow Logic: Never dilute directly from high-concentration stock to the final aqueous well. Use an Intermediate Dilution Step .

Figure 1: Recommended dilution workflow to maintain solubility. Serial dilutions should be performed in 100% DMSO before the final "shock" dilution into aqueous media.[2]

Step-by-Step Methodology:

-

Preparation: Thaw the 100 mM DMSO stock.

-

Intermediate Dilution (DMSO): Prepare a 100x working solution in 100% DMSO .

-

Example: To test at 10 µM final, prepare a 1 mM solution in DMSO (10 µL of 100 mM stock + 990 µL DMSO).

-

-

Final Dilution (Aqueous): Pipette the aqueous media (990 µL) into the tube/well first.

-

Spike: Add the 10 µL of the 100x DMSO intermediate to the media.

-

Technique: Submerge the tip slightly and dispense rapidly, then vortex immediately. This prevents local high concentrations that trigger nucleation.

-

-

Validation: Inspect for turbidity (cloudiness) against a light source.

Troubleshooting & Best Practices

| Issue | Cause | Solution |

| Cloudiness upon dilution | Concentration exceeds aqueous solubility limit. | Reduce final concentration or increase DMSO % (if assay tolerates). Try adding a surfactant (e.g., 0.05% Tween-80) to the buffer. |

| Precipitation after 24h | Kinetic solubility is temporary; thermodynamic equilibrium reached. | Prepare fresh dilutions immediately before use. Do not store aqueous dilutions.[4] |

| Stock solution froze | DMSO freezes at 19°C. | This is normal. Thaw completely at RT or 37°C and vortex before use to ensure homogeneity. |

References

-

ChemScene. (n.d.). N-(4-acetylphenyl)-2,4-dichlorobenzamide Product Data. Retrieved from [1]

-

Cayman Chemical. (n.d.). Solubility of Benzamide Derivatives in Organic Solvents. (General reference for class behavior). Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 679 (DMSO). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of N-(4-acetylphenyl)-2,4-dichlorobenzamide Stock Solutions for Cell-Based Assays

Introduction

N-(4-acetylphenyl)-2,4-dichlorobenzamide is a synthetic compound with potential applications in pharmacological and biological research. As with any small molecule intended for in vitro studies, the precise and consistent preparation of stock solutions is paramount to ensure the reproducibility and reliability of experimental results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and utilizing stock solutions of N-(4-acetylphenyl)-2,4-dichlorobenzamide for cell-based assays. The protocols outlined herein are designed to maintain the integrity of the compound and ensure accurate dosing in downstream applications.

Physicochemical Properties of N-(4-acetylphenyl)-2,4-dichlorobenzamide

A thorough understanding of the physicochemical properties of a compound is the foundation for the successful preparation of stock solutions. Key properties for N-(4-acetylphenyl)-2,4-dichlorobenzamide are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 308.16 g/mol | [1] |

| CAS Number | 305378-08-9 | [1] |

| Appearance | Solid (form may vary by supplier) | General knowledge |

| Storage | 2-8°C, sealed in a dry environment | [1] |

Core Principles of Stock Solution Preparation

The overarching goal of preparing a stock solution is to create a concentrated, stable, and accurately characterized solution that can be diluted to precise working concentrations for various experiments. Key considerations include the choice of solvent, the handling of the solid compound, and the appropriate storage of the resulting solution to prevent degradation.

Solvent Selection

For cell-based assays, the ideal solvent should possess the following characteristics:

-

High Solubilizing Power: The solvent must be capable of dissolving the compound at a high concentration to minimize the volume of solvent introduced into the cell culture medium.

-

Biocompatibility: The solvent should exhibit low cytotoxicity at the final working concentration.

-

Inertness: The solvent should not react with the compound or interfere with the biological assay.

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of small molecules for cell culture due to its excellent solubilizing capacity for a wide range of organic compounds and its miscibility with aqueous media[3]. For N-(4-acetylphenyl)-2,4-dichlorobenzamide, high-purity, anhydrous, cell culture-grade DMSO is the recommended solvent.

Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO

This protocol describes the steps to prepare a primary stock solution of N-(4-acetylphenyl)-2,4-dichlorobenzamide at a target concentration of 10 mM in DMSO.

Materials and Equipment

-

N-(4-acetylphenyl)-2,4-dichlorobenzamide (solid)

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber glass vial with a PTFE-lined cap or a polypropylene screw-cap tube

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Workflow for Primary Stock Solution Preparation

Caption: Workflow for preparing the primary stock solution.

Step-by-Step Procedure

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 308.16 g/mol = 3.0816 mg

-

-

Weigh the compound:

-

Using a calibrated analytical balance, carefully weigh out approximately 3.08 mg of N-(4-acetylphenyl)-2,4-dichlorobenzamide. It is more accurate to weigh a slightly different amount (e.g., 3.1 mg) and then adjust the volume of DMSO to achieve the desired 10 mM concentration. For example, if you weigh 3.1 mg, the required volume of DMSO would be (3.1 mg / 308.16 g/mol ) / 10 mmol/L = 1.006 mL.

-

-

Dissolution:

-

Transfer the weighed compound into a sterile amber glass vial or polypropylene tube.

-

Add the calculated volume of anhydrous, cell culture-grade DMSO.

-

Cap the vial securely and vortex thoroughly until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

-

If the compound does not readily dissolve, sonication in a water bath for 5-10 minutes can aid in dissolution.

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use, sterile polypropylene tubes. This prevents multiple freeze-thaw cycles which can lead to compound degradation[4].

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). The stability of N-(4-acetylphenyl)-2,4-dichlorobenzamide in DMSO has not been extensively reported; therefore, it is advisable to perform periodic quality control checks.

-

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution in cell culture medium to the final desired concentration immediately before use.

Key Considerations for Dilution

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1% DMSO, but this should be empirically determined for the specific cell line and assay duration.

-

Vehicle Control: It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the experimental wells but without the compound.

-

Serial Dilutions: For generating a dose-response curve, it is best practice to perform serial dilutions of the primary stock solution in 100% DMSO before the final dilution into the cell culture medium. This ensures that the final DMSO concentration remains constant across all tested compound concentrations.

Workflow for Preparing Working Solutions

Sources

- 1. Illuminating Dark Chemical Matter Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-ACETYL-PHENYL)-2,4-DICHLORO-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Accelerated Synthesis of N-Substituted Benzamides via Microwave Irradiation

Executive Summary

The benzamide pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for numerous antipsychotics (e.g., Sulpiride), anti-emetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors. Traditional thermal synthesis (Schotten-Baumann or thermal dehydration) often suffers from long reaction times, harsh reagents (thionyl chloride), and tedious purification.

This guide details two microwave-assisted (MW) protocols designed to overcome these bottlenecks. By leveraging the high dielectric loss tangent (

Key Advantages of MW-Assisted Amidation[1][2][3]

-

Kinetic Acceleration: Arrhenius rate enhancement via rapid superheating.

-

Thermodynamic Access: Access to high-energy transition states often inaccessible via conventional reflux.

-

Green Chemistry: Reduction or elimination of chlorinated solvents and coupling reagents.

Mechanistic Principles

Dielectric Heating vs. Conventional Conduction

In conventional heating, energy transfers from the vessel wall to the solvent via convection, creating thermal gradients. Microwave irradiation (2.45 GHz) interacts directly with dipoles in the reaction mixture.

Two primary mechanisms drive this heating:

-

Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates, molecular rotation generates friction and heat.

-

Ionic Conduction: Dissolved ions move back and forth in the field, colliding with neighboring molecules to generate heat.

The "Specific Microwave Effect" in Amidation

While controversial, evidence suggests a specific non-thermal effect in amidation. The transition state for the nucleophilic attack of the amine onto the carbonyl carbon is highly polar. Microwave irradiation selectively stabilizes this dipolar transition state, lowering the activation energy (

Figure 1: Mechanism of microwave interaction stabilizing the polar transition state during amidation.

Experimental Protocols

Protocol A: "Green" Direct Amidation (Catalyst-Free/Minor Catalyst)

Best For: Robust substrates, gram-scale synthesis, Green Chemistry requirements. Mechanism: Thermal dehydration driven by high temperature and pressure.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

Amine (1.2 equiv)

-

Catalyst: Ceric Ammonium Nitrate (CAN) (1-2 mol%) OR None (if T > 150°C)[2]

-

Solvent: Solvent-free (neat) or Water (if substrates are soluble)

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), mix 1.0 mmol of the benzoic acid derivative and 1.2 mmol of the aniline/amine.

-

Catalyst Addition: Add 1 mol% (approx. 5-10 mg) of Ceric Ammonium Nitrate (CAN). Note: CAN acts as a Lewis acid to activate the carbonyl.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation:

-

Instrument: Single-mode MW reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Temperature: 100°C (with CAN) or 150°C (catalyst-free).

-

Time: 5 - 10 minutes.

-

Pressure Limit: Set safety cutoff to 250 psi (17 bar).

-

-

Workup:

-

Cool to room temperature (compressed air cooling).

-

Add EtOAc (5 mL) and Water (5 mL).

-

Wash organic layer with 1M HCl (to remove excess amine) and sat. NaHCO3 (to remove unreacted acid).

-

Dry over MgSO4 and concentrate.

-

Protocol B: High-Fidelity Coupling with T3P (Propylphosphonic Anhydride)

Best For: Chiral substrates (low epimerization risk), sterically hindered amines, high-value intermediates. Mechanism: Formation of a reactive mixed anhydride.

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

Amine (1.1 equiv)

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine or Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF.[3]

Step-by-Step Workflow:

-

Dissolution: Dissolve the carboxylic acid and base in EtOAc (3-5 mL) in a MW vial.

-

Activation: Add T3P solution dropwise. Stir for 1 minute at RT.

-

Addition: Add the amine.

-

Irradiation:

-

Temperature: 80°C - 100°C.

-

Time: 10 - 20 minutes.

-

Power: Dynamic mode (max 150W).

-

-

Workup (Self-Validating Step):

Figure 2: T3P-mediated microwave amidation workflow ensuring high purity without chromatography.

Data Summary & Optimization

Comparison of Methods

The following table contrasts the two protocols against traditional thermal reflux (e.g., Toluene, 110°C, 24h).

| Parameter | Thermal Reflux | Protocol A (Direct/CAN) | Protocol B (T3P/MW) |

| Time | 12 - 24 Hours | 5 - 10 Minutes | 10 - 20 Minutes |

| Yield | 60 - 75% | 85 - 95% | 90 - 98% |

| Atom Economy | Low (if SOCl2 used) | High (Water is byproduct) | Moderate |

| Purification | Column Chromatography | Extraction | Extraction / Wash |

| Epimerization | High Risk | Moderate Risk | Very Low Risk |

Solvent Selection Guide (Dielectric Properties)

For MW heating to be effective, the reaction medium must absorb energy.

-

High Absorbers (High

): Ethanol, DMSO, DMF, Methanol. Use for Protocol A. -

Medium Absorbers: Water, Acetic Acid.

-

Low Absorbers (Transparent): Hexane, Toluene, EtOAc.

-

Critical Note: Protocol B uses EtOAc (low absorber). However, the reagents (T3P, polar intermediates) act as the "susceptors," absorbing the energy while the solvent remains relatively cool, preventing thermal degradation.

-

References

-

Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

-

Santagada, V., et al. (2009). "Microwave-Assisted Synthesis: A New Technology in Drug Discovery."[6] Current Medicinal Chemistry. Link

-

Charville, H., et al. (2020).[7] "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids."[8][9] Molecules. Link

-

Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link

-

Bose, A. K., et al. (2002). "Microwave-Promoted Rapid Synthesis of Amides in the Absence of Solvent." Tetrahedron Letters. Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. youtube.com [youtube.com]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicaljournals.com [chemicaljournals.com]

- 7. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note & Protocol: Optimizing Thin-Layer Chromatography (TLC) Solvent Systems for Benzanilide Derivatives

Abstract & Introduction

Benzanilide and its derivatives are a critical class of compounds in medicinal chemistry and materials science, frequently serving as scaffolds for novel therapeutic agents and functional materials. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring reaction progress, assessing compound purity, and identifying optimal conditions for large-scale purification via column chromatography. The success of any TLC analysis hinges on the selection of an appropriate mobile phase, or solvent system, which governs the separation of components based on their differential partitioning between the stationary and mobile phases.

This guide provides a comprehensive overview of the principles and practical methodologies for selecting and optimizing TLC solvent systems for benzanilide derivatives. It offers field-proven insights into the causal relationships between molecular structure, solvent polarity, and chromatographic behavior, enabling researchers to develop robust and reproducible separation methods.

Scientific Principles: The Chemistry of Separation

The separation of benzanilide derivatives on a standard silica gel TLC plate is a form of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol groups (Si-OH). The mobile phase, a mixture of organic solvents, competes with the stationary phase for the analyte.

Key Molecular Interactions: The core benzanilide structure contains a moderately polar amide functional group (-C(O)NH-), which can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The two flanking aromatic rings contribute non-polar characteristics. The overall polarity of a derivative is modulated by the presence of additional substituents on these rings.

-

Polar Compounds: Interact strongly with the polar silica gel, resulting in slower migration and a lower Retention Factor (Rf) value.

-

Non-Polar Compounds: Have a weaker affinity for the stationary phase and are more readily carried up the plate by the mobile phase, leading to a higher Rf value.

The goal is to select a solvent system with a polarity that allows the target compound to move to an Rf value ideally between 0.2 and 0.4, as this range typically ensures the best separation from impurities for subsequent column chromatography.

Selecting the Right Solvent System

The selection process is a balance of solvent strength (polarity) and selectivity. The mobile phase must be polar enough to move the benzanilide derivative off the baseline but not so polar that it carries all components to the solvent front (Rf ≈ 1.0).

Common Solvents and Their Roles

Solvent systems are typically binary or ternary mixtures, combining a non-polar and a polar solvent.

-

Non-Polar Component (Eluting Power): Typically alkanes like Hexane or Petroleum Ether . These solvents have low elution strength and are used to decrease the overall polarity of the mobile phase.

-

Polar Component (Displacing Power): Common choices include Ethyl Acetate (EtOAc) , Dichloromethane (DCM) , and Acetone . These more polar solvents effectively compete with the analyte for binding sites on the silica gel, thus moving the compound up the plate.

-

Highly Polar Modifiers: For highly polar benzanilide derivatives (e.g., those with hydroxyl or amino groups), a small percentage of Methanol (MeOH) or Ethanol (EtOH) may be required to achieve adequate mobility.

Recommended Starting Solvent Systems

The following table provides empirically tested solvent systems for benzanilide derivatives, categorized by the expected polarity of the target compound. Always start with the suggested ratio and adjust based on the initial result.

| Solvent System | Typical Ratio (v/v) | Polarity | Application Notes & Rationale |

| Hexane : Ethyl Acetate | 4:1 to 1:1 | Low to Medium | The universal starting point. A 4:1 mixture is suitable for relatively non-polar benzanilides. Increase the proportion of ethyl acetate (e.g., to 1:1) for derivatives with moderately polar functional groups like esters or ketones. |

| Dichloromethane : Methanol | 20:1 to 9:1 | Medium to High | Excellent for benzanilides that show low mobility (low Rf) in Hexane/EtOAc systems. DCM provides good solubility, while a small amount of MeOH significantly increases polarity. This system is effective for derivatives with polar groups like alcohols or amines. |

| Toluene : Acetone | 5:1 to 2:1 | Medium | Provides different selectivity compared to ester-based systems. Acetone is a strong hydrogen bond acceptor and can offer unique separation for certain isomers or closely related derivatives. |

| Chloroform : Methanol | 9:1 | Medium-High | A classic system often used for a wide range of amides and alkaloids. One study reported an Rf of 0.45 for a benzodiazepine derivative (structurally related) using this system. |

| Hexane : Acetone | 3:1 to 1:1 | Low to Medium | An alternative to Hexane/EtOAc. Acetone is more polar than ethyl acetate, so a smaller proportion is often needed to achieve the same elution strength. |

Modifiers for Problematic Compounds

Amides can sometimes exhibit "streaking" or "tailing" on silica plates due to strong, non-ideal interactions with acidic silanol groups.

-

For Basic Derivatives: If streaking occurs, adding a small amount of Triethylamine (Et₃N) (e.g., 0.5-1%) to the mobile phase can neutralize the acidic sites on the silica gel, resulting in sharper, more defined spots.

-

For Acidic Derivatives: For compounds with acidic functional groups (e.g., carboxylic acids), adding a few drops of Acetic Acid (AcOH) or Formic Acid can improve spot shape by protonating the analyte and reducing its interaction with the stationary phase.

Experimental Workflow and Protocol

The following diagram and protocol outline the standard procedure for performing TLC analysis on benzanilide derivatives.

Caption: Workflow for TLC Analysis of Benzanilide Derivatives.

Protocol 1: Standard TLC Procedure

-

Plate Preparation:

-

Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

-

Using a pencil (never a pen, as ink will run), gently draw a straight line approximately 1 cm from the bottom of the plate. This is your baseline or origin.

-

Mark small tick marks on the baseline for each sample you will spot.

-

-

Sample Preparation:

-

Dissolve a small amount (1-2 mg) of your benzanilide derivative or reaction mixture in a minimal volume (a few drops) of a volatile solvent like ethyl acetate, dichloromethane, or acetone. The goal is a slightly concentrated solution.

-

-

Developing Chamber Preparation:

-

Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm.

-

Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, which is crucial for obtaining straight solvent fronts and reproducible Rf values.

-

Cover the chamber and let it equilibrate for 5-10 minutes.

-

-

Spotting the Plate:

-

Dip a capillary tube into your prepared sample solution.

-

Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the baseline of the TLC plate. Aim for a small, concentrated spot, typically 1-2 mm in diameter.

-

Allow the solvent to fully evaporate before developing the plate.

-

-

Plate Development (Elution):

-

Carefully place the spotted TLC plate into the saturated chamber. Ensure the baseline is above the level of the solvent pool.

-

Cover the chamber and allow the mobile phase to ascend the plate via capillary action.

-

Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the position of the solvent front with a pencil.

-

-

Visualization:

-

Allow the solvent to completely evaporate from the plate in a fume hood.

-

UV Light: Since benzanilides contain aromatic rings, they are typically UV-active. View the plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate. Circle the spots with a pencil, as they will disappear when the lamp is removed.

-

Chemical Staining (if necessary): If compounds are not UV-active or for further confirmation, use a chemical stain.

-

Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will form temporary yellow-brown spots.

-

Potassium Permanganate (KMnO₄) Stain: A good general-purpose stain for compounds that can be oxidized. Spots appear yellow or brown on a purple background.

-

-

-

Rf Value Calculation:

-

The Retention Factor (Rf) is a ratio calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

-

Measure the distance from the baseline to the center of each spot and from the baseline to the solvent front mark. The Rf value is a characteristic of a compound in a specific solvent system and should be between 0 and 1.

-

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Spots remain on the baseline (Rf ≈ 0) | The solvent system is not polar enough. | Increase the proportion of the polar solvent in your mixture (e.g., move from 4:1 to 1:1 Hexane/EtOAc). If that fails, switch to a more polar system like DCM/MeOH. |

| Spots run with the solvent front (Rf ≈ 1) | The solvent system is too polar. | Increase the proportion of the non-polar solvent (e.g., move from 1:1 to 4:1 Hexane/EtOAc). |

| Streaking or "Tailing" of Spots | 1. Sample is too concentrated (overloaded).2. Compound is strongly interacting with the silica (common for acidic/basic amines). | 1. Dilute your sample or spot a smaller amount.2. Add a modifier to the solvent system: 0.5-1% triethylamine for basic compounds or 0.5-1% acetic acid for acidic compounds. |

| Poor Separation (Spots are too close) | The solvent system has poor selectivity for the compounds. | Try a different solvent system with components from different selectivity groups (e.g., switch from Hexane/EtOAc to Toluene/Acetone). Sometimes adding a third solvent can improve separation. |

| Smearing or Wavy Solvent Front | 1. The developing chamber was not properly saturated.2. The bottom edge of the TLC plate was not flat. | 1. Always use filter paper to saturate the chamber for at least 5-10 minutes before development.2. Ensure the plate rests flat on the bottom of the chamber. |

References

-

Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

-

Hancu, G., et al. (2013). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Advanced Pharmaceutical Bulletin. [Link]

-

University of Rochester. Troubleshooting Thin Layer Chromatography. University of Rochester Chemistry Department. [Link]

-

Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

-

Wilson, Z., et al. (2018). A rapid and systematic approach for the optimization of radio-TLC resolution. Nuclear Medicine and Biology. [Link]

-

ChemBAM. TLC troubleshooting. ChemBAM. [Link]

-

Reddit r/chemistry. (2020). TLC seperation of carboxylix acid, amine, and the amide product. Reddit. [Link]

-

OperaChem. (2024). TLC-Thin Layer Chromatography. OperaChem. [Link]

-

Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

-

Scribd. TLC Visualization Techniques. Scribd. [Link]

-

University of Colorado Boulder. TLC stains. Organic Chemistry at CU Boulder. [Link]

-

Organic Chemistry Lab Techniques. (2021). Visualizing a TLC plate. YouTube. [Link]

-

Cimpoiu, C., & Hodisan, T. (1997). Mobile Phase Optimization in Thin Layer Chromatography (TLC). ResearchGate. [Link]

-

EPFL. TLC Visualization Reagents. EPFL. [Link]

-

Büchi. (2022). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Büchi. [Link]

- Allen, G.

Application Note: Strategic Utilization of N-(4-acetylphenyl)-2,4-dichlorobenzamide in Medicinal Chemistry

Introduction & Strategic Value

N-(4-acetylphenyl)-2,4-dichlorobenzamide (CAS: 305378-08-9) represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing ligands for diverse biological targets.

For the medicinal chemist, this molecule offers a dual-functionality architecture:

-

The Pharmacophore Core (2,4-Dichlorobenzamide): This moiety is historically validated in antifungal and insecticidal agrochemicals (e.g., chitin synthesis inhibitors). The 2,4-dichloro substitution pattern enhances lipophilicity (

) and metabolic stability against oxidative degradation. -

The Synthetic Handle (4-Acetyl group): The para-acetyl group serves as a reactive "warhead" for downstream diversification. It allows for rapid expansion into chalcones, pyrazolines, and thiazoles, facilitating Structure-Activity Relationship (SAR) exploration.

This guide details the synthesis, purification, and downstream application of this building block, emphasizing high-fidelity protocols and mechanistic insights.

Chemical Structure & Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | N-(4-acetylphenyl)-2,4-dichlorobenzamide |

| CAS Number | 305378-08-9 |

| Molecular Formula | |

| Molecular Weight | 308.16 g/mol |

| Predicted | ~4.4 (High Lipophilicity) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| Key Reactivity | Nucleophilic addition at carbonyl; Electrophilic aromatic substitution (limited) |

Protocol A: Core Scaffold Synthesis

Objective: Synthesize N-(4-acetylphenyl)-2,4-dichlorobenzamide via N-acylation.

Mechanistic Insight

We utilize a nucleophilic acyl substitution. The nitrogen lone pair of 4-aminoacetophenone attacks the carbonyl carbon of the acid chloride. Pyridine is selected as the solvent/base because it acts as an acid scavenger (trapping HCl) and an acyl transfer catalyst (forming a reactive N-acylpyridinium intermediate), significantly accelerating the reaction compared to inorganic bases.

Materials

-

Reagent A: 4-Aminoacetophenone (1.0 eq, 10 mmol, 1.35 g)

-

Reagent B: 2,4-Dichlorobenzoyl chloride (1.1 eq, 11 mmol, 2.30 g)

-

Solvent/Base: Anhydrous Pyridine (15 mL)

-

Quench: 10% HCl (aq), Ice water

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Reagent A in anhydrous pyridine.

-

Temperature Control: Cool the solution to 0–5°C using an ice bath.

-

Why? Controlling the temperature prevents the formation of di-acylated byproducts and minimizes the exothermic risk of the acid chloride addition.

-

-

Addition: Add Reagent B dropwise over 15 minutes.

-

Observation: The solution may darken or develop a precipitate (pyridinium hydrochloride).

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours.

-

Validation: Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting amine spot (

) should disappear.

-

-

Quenching & Isolation: Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of concentrated HCl.

-

Why HCl? This neutralizes the excess pyridine, converting it to water-soluble pyridinium chloride, ensuring the product precipitates cleanly.

-

-

Purification: Filter the solid precipitate. Wash with water (3 x 20 mL) to remove acid traces. Recrystallize from Ethanol/DMF (9:1) to yield white/off-white crystals.

Protocol B: Downstream Diversification (The "Application")

Objective: Use the acetyl handle to generate a library of Chalcones (Claisen-Schmidt Condensation).

Mechanistic Insight

The acetyl group contains acidic

Workflow Diagram (DOT)

Figure 1: Synthetic workflow transforming the precursor into the core scaffold and subsequent bioactive libraries.[1][2][3][4]

Experimental Steps

-

Dissolution: Dissolve N-(4-acetylphenyl)-2,4-dichlorobenzamide (1 mmol) and a substituted benzaldehyde (1 mmol) in Ethanol (15 mL) .

-

Catalysis: Add 40% NaOH (aq) (1 mL) dropwise.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Visual Check: A color change (Yellow/Orange) indicates conjugation extension (formation of the chalcone).

-

-

Isolation: Pour into crushed ice/water. Neutralize with dilute HCl. Filter the colored solid.[2]

Critical Quality Attributes (CQA) & Troubleshooting

To ensure data reliability in biological assays, the synthesized building block must meet these criteria:

| Parameter | Specification | Troubleshooting |

| Purity (HPLC) | >95% | If <95%, recrystallize from DMF/EtOH. |

| Moisture | <0.5% | Dry in vacuum oven at 50°C for 24h. |

| Appearance | White to Off-White Solid | Yellowing indicates oxidation or pyridine retention. Wash with dilute HCl.[3] |

| Solubility | Clear in DMSO (10 mM) | If turbid, sonicate or warm to 37°C. |

References

-

Keatthawin, K., et al. (2018).[5] Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports. Retrieved from [Link]

-

Bashandy, M. S. (2011).[2] 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation. Asian Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 699345, N-(4-acetylphenyl)-2,4-dichlorobenzamide. Retrieved October 26, 2025, from [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Screening of Benzamide Compounds

Abstract

The benzamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding properties and presence in numerous approved drugs.[1][2] As a foundational building block for a vast array of active pharmaceutical ingredients (APIs), its derivatives are explored for diverse therapeutic applications, including oncology, central nervous system disorders, and diabetes.[2][3][4] Early and accurate assessment of cytotoxicity is a critical step in the development of benzamide-based drug candidates to de-risk compound progression and identify potential safety liabilities.[5][6] This guide provides a comprehensive, multi-tiered strategy for the in vitro cytotoxicity screening of novel benzamide compounds, detailing robust protocols from initial high-throughput viability assessment to in-depth mechanistic characterization.

Introduction: The Rationale for a Tiered Screening Approach

The journey of a drug candidate from discovery to clinic is long and fraught with attrition, often due to unforeseen toxicity.[5] A systematic, tiered approach to cytotoxicity screening allows for the efficient use of resources by first identifying compounds with general toxicity before investing in more complex, mechanism-specific assays. This strategy enables researchers to make informed decisions, prioritizing compounds with the most promising therapeutic windows.

Our proposed workflow begins with broad-spectrum assays that measure fundamental indicators of cell health—metabolic activity and membrane integrity. Compounds flagged in this initial screen are then subjected to a battery of secondary assays to elucidate the specific mechanism of cell death, such as apoptosis, mitochondrial dysfunction, or disruption of key cellular machinery. Finally, specialized safety assays are employed to investigate potential off-target effects, such as cardiotoxicity, which are critical for regulatory consideration.

Tier 1: Primary Cytotoxicity Screening

The initial screen aims to quickly and cost-effectively identify compounds that reduce cell viability. The two most common and robust methods are the MTT and LDH assays, which measure complementary aspects of cellular health.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric method that serves as an indicator of the metabolic activity of a cell population, which is often proportional to the number of viable cells.[7][8] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living cells.[9][10]

-

Cell Seeding:

-

Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of benzamide compounds in culture medium. It is crucial to maintain a consistent final solvent (e.g., DMSO) concentration across all wells, typically below 0.5%, to avoid solvent-induced toxicity.[11]

-

Remove the seeding medium and add 100 µL of medium containing the test compounds or vehicle control to the appropriate wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]

-

Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

-

-

Formazan Solubilization:

-

Data Acquisition:

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[12] LDH is a stable cytoplasmic enzyme that is rapidly released upon plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[13]

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol. It is essential to include two sets of control wells: a "spontaneous LDH release" control (cells with vehicle only) and a "maximum LDH release" control (cells treated with a lysis solution).[12]

-

-

Sample Collection:

-

LDH Reaction:

-

Stopping the Reaction:

-

Data Acquisition:

Data Analysis and Interpretation (Tier 1)

For both assays, cytotoxicity is typically expressed as a percentage relative to the controls. For the LDH assay, the calculation is as follows:

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

The results are then used to generate dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

| Parameter | MTT Assay | LDH Assay |

| Principle | Measures mitochondrial reductase activity in viable cells.[8][9] | Measures LDH released from cells with compromised membranes.[12] |

| Endpoint | Colorimetric (Formazan product). | Colorimetric (Formazan product).[14] |

| Pros | High-throughput, sensitive, well-established.[10] | Measures an irreversible event (cell death), less prone to artifacts from metabolic changes.[13] |

| Cons | Can be affected by compounds that alter mitochondrial metabolism without causing cell death. Interference from colored compounds.[11][15] | Less sensitive for early apoptotic events where the membrane is still intact. Potential interference from serum LDH.[11] |

Tier 2: Mechanistic Elucidation

Compounds demonstrating significant cytotoxicity in Tier 1 should be further investigated to understand the underlying mechanism of cell death. For benzamides, a common mechanism involves the induction of apoptosis via the intrinsic (mitochondrial) pathway.[16][17]

Caspase Activation Assays

Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (like Caspase-9 for the intrinsic pathway) and executioner caspases (like Caspase-3) is a hallmark of apoptosis.[16] Luminescent or fluorescent assays using specific caspase substrates are highly sensitive and suitable for a 96-well format.

-

Cell Seeding and Treatment: Plate and treat cells with benzamide compounds at concentrations around their IC₅₀ values for various time points (e.g., 6, 12, 24 hours).

-

Reagent Preparation: Reconstitute the Caspase-Glo® 9 reagent according to the manufacturer's protocol.

-

Assay Procedure:

-

Equilibrate the plate and the reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 9 reagent directly to each well containing 100 µL of cell culture.

-

Mix gently by orbital shaking for 1 minute.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates the activation of Caspase-9.

Mitochondrial Membrane Potential (MMP) Assay

Disruption of the mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic apoptotic pathway, preceding caspase activation.[18][19] This can be measured using cationic fluorescent dyes like JC-1, TMRE, or TMRM, which accumulate in healthy mitochondria with high membrane potential.[20][21]

-

Cell Seeding and Treatment: Plate and treat cells as described previously. Include a positive control for mitochondrial depolarization, such as FCCP (5-50 µM for 15-30 minutes).[20]

-

JC-1 Staining:

-

Remove the treatment medium and wash cells once with warm PBS.

-

Add JC-1 staining solution (prepared in culture medium, typically 1-5 µM) to each well.

-

Incubate for 15-30 minutes at 37°C.[20]

-

-

Data Acquisition:

-

Measure fluorescence using a multi-mode plate reader.

-

In healthy cells, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm).[20][21]

-

In apoptotic cells with low MMP, JC-1 remains as monomers, emitting green fluorescence (~530 nm).[20][21]

-

The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.

-

Reactive Oxygen Species (ROS) Detection

Mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS), which can cause cellular damage and trigger apoptosis.[22][23] ROS levels can be measured using cell-permeable fluorescent probes like H₂DCFDA.

-

Cell Seeding and Treatment: Plate and treat cells for a relevant duration.

-

Probe Loading:

-

Remove the treatment medium and wash cells with warm PBS.

-

Load cells with H₂DCFDA probe (typically 5-10 µM in PBS) for 30-60 minutes at 37°C.

-

-

Data Acquisition:

-

Wash away the excess probe.

-

Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm. An increase in fluorescence corresponds to higher levels of intracellular ROS.[24]

-

Tier 3: Target-Specific and Safety Profiling

For lead candidates with a well-defined cytotoxic mechanism, it is crucial to investigate potential interactions with known benzamide targets and to perform critical safety assessments.

Tubulin Polymerization Assay

Microtubules are essential for cell division, and their disruption is a common mechanism for anticancer drugs.[25] Some small molecules can interfere with the polymerization of tubulin dimers into microtubules. This can be assessed in a cell-free system by measuring the change in turbidity as tubulin polymerizes.[26][27]

-

Reagent Preparation:

-

Assay Setup:

-

Pre-warm a microplate reader to 37°C.

-

On ice, add the tubulin solution and test compounds to a 96-well plate.

-

-

Data Acquisition:

-

Data Analysis: Plot absorbance versus time. Inhibitors will decrease the rate and extent of polymerization, while enhancers will increase it.

hERG Channel Safety Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[28][29] Regulatory agencies require hERG liability testing for most new chemical entities. While the gold standard is manual patch-clamp electrophysiology, initial screening can be done using high-throughput binding or automated patch-clamp assays.[29][30]

This biochemical assay is a high-throughput method to identify compounds that may block the hERG channel.[30]

-

Mechanism: The assay uses a fluorescent tracer that binds to the hERG channel. When the tracer is bound, it has a high fluorescence polarization value.

-

Screening: Test compounds that can also bind to the channel will displace the tracer, causing it to tumble more freely in solution. This results in a decrease in the fluorescence polarization signal.

-

Interpretation: A significant decrease in FP indicates that the benzamide compound is a potential hERG channel binder and should be prioritized for further functional evaluation with electrophysiology.[30]

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High variability between replicates | Inconsistent cell seeding; Pipetting errors; "Edge effects" in the plate. | Ensure a homogenous cell suspension; Use a multichannel pipette; Avoid using the outer wells of the plate or fill them with sterile PBS.[11] |

| Low absorbance in MTT assay | Insufficient cell number; Short MTT incubation time; Cell line is resistant to the compound. | Optimize cell seeding density; Increase incubation time with MTT reagent to 4 hours; Confirm results with a secondary assay like LDH.[11] |

| High background in LDH assay | Serum in the medium contains LDH; Mechanical stress during handling caused premature cell lysis. | Use serum-free medium during the final hours of treatment if possible; Handle plates gently and avoid forceful pipetting.[11][31] |

| Compound precipitation | Poor solubility of the benzamide derivative in aqueous culture medium. | Check the solubility limit; Ensure the final DMSO concentration is as low as possible (<0.5%); Gently sonicate stock solutions.[11][15] |

| Colored compound interference (MTT) | The benzamide compound itself is colored and absorbs light near 570 nm. | Run a parallel plate with compound in medium but without cells. Subtract this background absorbance from the experimental wells.[15] |

Conclusion

The benzamide scaffold remains a highly valuable framework in drug discovery.[1] A rigorous and logical approach to in vitro cytotoxicity screening is paramount to successfully identifying and advancing safe and effective benzamide-based therapeutics. By employing the tiered strategy outlined in these application notes—moving from broad viability screening to detailed mechanistic and safety studies—researchers can build a comprehensive toxicological profile, enabling data-driven decisions and increasing the probability of clinical success.

References

-

Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Liberg, D., Shoshan, M., Kjellén, E., Johnsson, A., & Pero, R. W. (2001). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 85(7), 1077–1085. [Link]

-

Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2017). Cold Spring Harbor Protocols, 2017(8). [Link]

-

A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved February 24, 2026, from [Link]

-

Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. (2025, May 30). Ion Channel Screening. Retrieved February 24, 2026, from [Link]

-

hERG Assay Services. (n.d.). Reaction Biology. Retrieved February 24, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved February 24, 2026, from [Link]

-

Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Toxicological Sciences, 16(3), 435–448. [Link]

-

In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved February 24, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 24, 2026, from [Link]

-

The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. (2025, November 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 24, 2026, from [Link]

-

Reactive Oxygen Species (ROS) Assays. (n.d.). Cell Biolabs, Inc.. Retrieved February 24, 2026, from [Link]

-

Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo. Retrieved February 24, 2026, from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved February 24, 2026, from [Link]

-

Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. Retrieved February 24, 2026, from [Link]

-

Mitochondrial Membrane Potential Assay. (n.d.). Sartorius. Retrieved February 24, 2026, from [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved February 24, 2026, from [Link]

-

hERG Serum Shift Assay. (n.d.). Charles River Laboratories. Retrieved February 24, 2026, from [Link]

-

JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. Retrieved February 24, 2026, from [Link]

-

Mitochondrial Membrane Potential Assay - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 24, 2026, from [Link]

-

Reactive Oxygen Species (ROS) Detection. (n.d.). BMG Labtech. Retrieved February 24, 2026, from [Link]

-

Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.. Retrieved February 24, 2026, from [Link]

-

Mitochondrial Membrane Potential Assay - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC. (2022, February 4). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Tubulin Polymerization Assays. (2016). Bio-protocol, 6(19), e1953. [Link]

-

In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). (n.d.). PraxiLabs. Retrieved February 24, 2026, from [Link]

-

New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. (2023, October 4). MDPI. Retrieved February 24, 2026, from [Link]

-

N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (2002, April 15). PubMed. Retrieved February 24, 2026, from [Link]

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 6. kosheeka.com [kosheeka.com]

- 7. clyte.tech [clyte.tech]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. yenepoya.res.in [yenepoya.res.in]

- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. praxilabs.com [praxilabs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]

- 23. 酸化ストレスアッセイ [promega.jp]

- 24. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. cytoskeleton.com [cytoskeleton.com]

- 28. rockefeller.edu [rockefeller.edu]

- 29. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 30. reactionbiology.com [reactionbiology.com]

- 31. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Troubleshooting & Optimization

resolving precipitation issues of benzamides in cell culture media

A Guide to Preventing and Resolving Precipitation Issues

Welcome to the technical support center for researchers utilizing benzamide-based compounds in cell culture. As a Senior Application Scientist, I understand that unexpected precipitation can halt promising experiments, compromise data integrity, and waste valuable resources. This guide is designed to provide you with a deep understanding of why benzamide compounds precipitate in aqueous media and to offer robust, field-proven troubleshooting strategies and protocols to ensure your compounds remain in solution.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions researchers face when working with benzamides.

Category 1: Understanding the Core Problem

Q1: Why is my benzamide derivative crashing out of my cell culture media?

A: Precipitation of benzamide derivatives is most often linked to their inherent physicochemical properties and the complex nature of cell culture media. The core reasons include:

-